6-Fluoro-1,2,3,4-tetrahydronaphthalene
Description
6-Fluoro-1,2,3,4-tetrahydronaphthalene (C₁₀H₁₁F) is a fluorinated derivative of 1,2,3,4-tetrahydronaphthalene (tetralin), where a fluorine atom is substituted at the 6-position of the aromatic ring. This modification introduces unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. The fluorine atom’s electronegativity enhances the compound’s stability and influences its reactivity in substitution and addition reactions .
Properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWIRSZFRQRNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951071 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-40-6 | |
| Record name | Naphthalene, 6-fluoro-1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Tetrahydronaphthalene Derivatives
Structural and Physical Properties
Chemical Reactivity
- Bromination: Tetralin derivatives undergo bromination at the α-methylene position (positions 5 and 8 of the benzannelated ring) under specific conditions. Fluorine’s electron-withdrawing effect may direct bromination regioselectivity compared to methyl or methoxy groups .
Adsorption and Stability :
Solvolysis :
Key Differences and Trends
Electronic Effects :
- Fluorine : Electron-withdrawing, increases oxidative stability and directs electrophilic substitution.
- Methoxy : Electron-donating via resonance, enhances solubility and metal coordination.
- Methyl : Electron-donating via induction, reduces polarity and increases hydrophobicity.
Thermodynamic Behavior :
- Fluorinated derivatives likely exhibit higher melting/boiling points than methylated analogs due to increased polarity.
Synthetic Utility :
- Methoxy and fluorine groups enable regioselective functionalization, whereas methyl groups are often used to study steric effects .
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